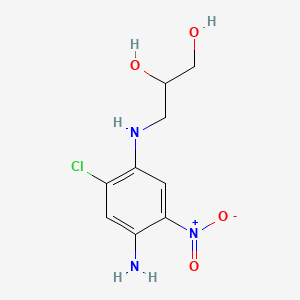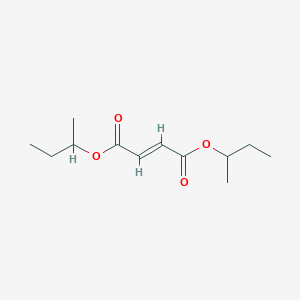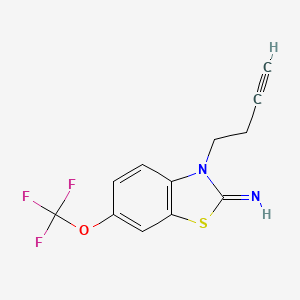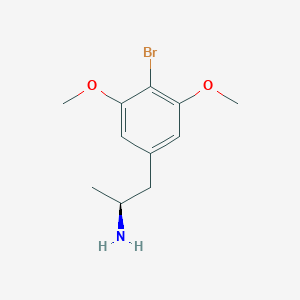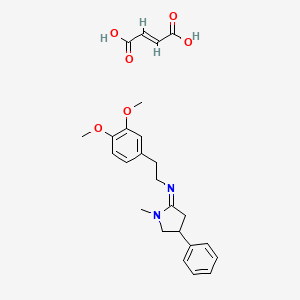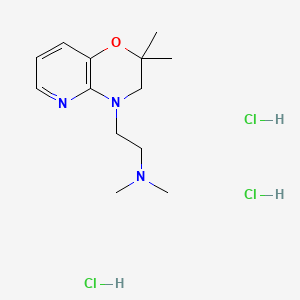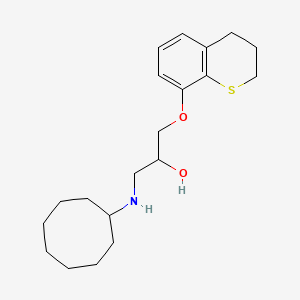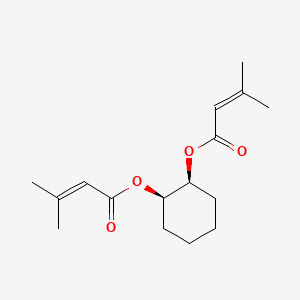
(s)-Tolperisone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(s)-Tolperisone is a chiral compound known for its muscle relaxant properties. It is commonly used in the treatment of muscle spasms and spasticity. The compound is a stereoisomer of tolperisone, which means it has the same molecular formula but differs in the spatial arrangement of its atoms. This specific arrangement contributes to its unique pharmacological effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Tolperisone typically involves the resolution of racemic tolperisone. One common method is the use of chiral resolution agents to separate the enantiomers. The process involves the following steps:
Formation of Racemic Mixture: Tolperisone is synthesized as a racemic mixture containing both ®- and (S)-enantiomers.
Chiral Resolution: The racemic mixture is treated with a chiral resolving agent, such as tartaric acid, to form diastereomeric salts.
Separation: The diastereomeric salts are separated using crystallization or chromatography.
Recrystallization: The desired this compound is obtained through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods such as asymmetric synthesis. This approach uses chiral catalysts or chiral auxiliaries to directly synthesize the (s)-enantiomer from achiral starting materials, reducing the need for resolution steps.
Analyse Des Réactions Chimiques
Types of Reactions
(s)-Tolperisone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(s)-Tolperisone has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Studies focus on its effects on muscle cells and its potential as a muscle relaxant.
Medicine: It is extensively researched for its therapeutic effects in treating muscle spasms and spasticity.
Industry: The compound is used in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of (s)-Tolperisone involves its interaction with voltage-gated sodium channels in muscle cells. By inhibiting these channels, the compound reduces the influx of sodium ions, leading to decreased muscle excitability and relaxation. Additionally, this compound may interact with calcium channels and modulate neurotransmitter release, further contributing to its muscle relaxant effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tolperisone: The racemic mixture containing both ®- and (S)-enantiomers.
Eperisone: Another muscle relaxant with a similar structure but different pharmacological profile.
Tizanidine: A muscle relaxant with a different mechanism of action, acting as an alpha-2 adrenergic agonist.
Uniqueness
(s)-Tolperisone is unique due to its specific stereochemistry, which contributes to its distinct pharmacological effects. Unlike its racemic counterpart, this compound exhibits higher potency and selectivity in its muscle relaxant properties. This makes it a valuable compound in both clinical and research settings.
Propriétés
Numéro CAS |
298700-23-9 |
|---|---|
Formule moléculaire |
C16H23NO |
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
(2S)-2-methyl-1-(4-methylphenyl)-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C16H23NO/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17/h6-9,14H,3-5,10-12H2,1-2H3/t14-/m0/s1 |
Clé InChI |
FSKFPVLPFLJRQB-AWEZNQCLSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)[C@@H](C)CN2CCCCC2 |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


